REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:14][S:15]([CH:18]1[CH2:22][CH2:21][NH:20][CH2:19]1)(=[O:17])=[O:16]>>[CH3:14][S:15]([CH:18]1[CH2:22][CH2:21][N:20]([S:2]([C:5]2[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=2)(=[O:4])=[O:3])[CH2:19]1)(=[O:17])=[O:16]
|
Name
|
|
Quantity
|
375 mg
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1CNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1CN(CC1)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |